N-(4-chloro-3-methylphenyl)-4-methyl-benzenesulfonamide N-(4-chloro-3-methylphenyl)-4-methyl-benzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 1266384-47-7
VCID: VC4364171
InChI: InChI=1S/C14H14ClNO2S/c1-10-3-6-13(7-4-10)19(17,18)16-12-5-8-14(15)11(2)9-12/h3-9,16H,1-2H3
SMILES: CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)Cl)C
Molecular Formula: C14H14ClNO2S
Molecular Weight: 295.78

N-(4-chloro-3-methylphenyl)-4-methyl-benzenesulfonamide

CAS No.: 1266384-47-7

Cat. No.: VC4364171

Molecular Formula: C14H14ClNO2S

Molecular Weight: 295.78

* For research use only. Not for human or veterinary use.

N-(4-chloro-3-methylphenyl)-4-methyl-benzenesulfonamide - 1266384-47-7

Specification

CAS No. 1266384-47-7
Molecular Formula C14H14ClNO2S
Molecular Weight 295.78
IUPAC Name N-(4-chloro-3-methylphenyl)-4-methylbenzenesulfonamide
Standard InChI InChI=1S/C14H14ClNO2S/c1-10-3-6-13(7-4-10)19(17,18)16-12-5-8-14(15)11(2)9-12/h3-9,16H,1-2H3
Standard InChI Key HLJMGFQSTPBMGL-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)Cl)C

Introduction

Chemical and Physical Properties

Structural and Molecular Characteristics

N-(4-Chloro-3-methylphenyl)-4-methyl-benzenesulfonamide features a sulfonamide functional group (-SO₂NH-) bridging two aromatic rings. The first benzene ring is substituted with a chlorine atom at the 4-position and a methyl group at the 3-position, while the second benzene ring carries a methyl group at the 4-position (Figure 1). The molecular geometry is stabilized by intramolecular van der Waals interactions and intermolecular hydrogen bonds, as evidenced by crystallographic studies .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₄H₁₄ClNO₂S
Molecular Weight295.78 g/mol
Density1.445 g/cm³
Boiling Point439.1°C at 760 mmHg
Melting PointNot Reported-
SolubilitySoluble in DMSO, chloroform
LogP (Partition Coefficient)5.256

The compound’s high logP value (5.256) indicates significant lipophilicity, suggesting favorable membrane permeability in biological systems .

Spectroscopic Data

Infrared (IR) spectroscopy reveals characteristic absorption bands for sulfonamide S=O stretches at 1334 cm⁻¹ and 1156 cm⁻¹, while NMR spectra confirm aromatic proton environments and substituent positions . For instance, the methyl group on the 3-methylphenyl ring appears as a singlet at δ 2.34 ppm in ¹H NMR, and the sulfonamide NH proton resonates at δ 7.15 ppm .

Synthesis and Optimization

Synthetic Routes

The compound is synthesized via a two-step protocol:

  • Sulfonation: Chlorosulfonic acid reacts with 4-chloro-3-methyltoluene in chloroform at 0°C to form 4-chloro-3-methylbenzenesulfonyl chloride .

  • Amidation: The sulfonyl chloride intermediate reacts with 4-methylaniline in a stoichiometric ratio, yielding N-(4-chloro-3-methylphenyl)-4-methyl-benzenesulfonamide after recrystallization .

Table 2: Synthetic Conditions

StepReagentsTemperatureTimeYield
SulfonationChlorosulfonic acid0°C → RT2 hours~70%
Amidation4-MethylanilineReflux1 hour~85%

Structural and Crystallographic Insights

Crystal Packing and Hydrogen Bonding

X-ray diffraction studies reveal that the compound crystallizes in a monoclinic system with space group P2₁/c. The asymmetric unit contains two independent molecules linked via N-H···O hydrogen bonds, forming centrosymmetric dimers (Figure 2) . Key structural parameters include:

  • Dihedral Angle Between Aromatic Rings: 84.7°

  • C-SO₂-NH-C Torsion Angle: -57.6°

  • Hydrogen Bond Lengths: N-H···O = 2.89 Å

These interactions contribute to the compound’s stability and influence its solubility profile.

Applications in Research and Industry

Pharmaceutical Development

As a research-grade chemical, the compound is investigated for:

  • Anticancer Agents: Sulfonamide derivatives inhibit histone deacetylases (HDACs) in tumor cells .

  • Antidiabetic Drugs: Modulation of glucose transporters (GLUTs) via sulfonamide interactions .

Material Science

The compound’s thermal stability (decomposition >300°C) and crystallinity make it a candidate for organic semiconductors .

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